molecular formula C18H24N4O3S B2430920 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2320885-29-6

1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No. B2430920
CAS RN: 2320885-29-6
M. Wt: 376.48
InChI Key: QDTDQFZVXGUGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, also known as PDPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. PDPD is a heterocyclic compound that contains a diazepane ring, a pyrazole group, and a tetrahydrofuran moiety.

Scientific Research Applications

Synthesis and Chemical Reactions

Research in organic chemistry has demonstrated the utility of pyrazole and diazepane derivatives in the synthesis of complex molecular structures. For instance, studies have shown methods for the synthesis of optically pure cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones through the addition of diazomethane to enantiopure substrates, with significant improvements in yields and chemoselectivity when starting from sulfonyl pyrazolines (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009). Furthermore, the Ugi multicomponent reaction has been utilized to synthesize 1-sulfonyl 1,4-diazepan-5-ones, demonstrating a concise approach to constructing diazepane or diazocane systems, highlighting the versatility of sulfonyl-containing heterocycles in organic synthesis (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Applications in Organic Synthesis

The reactivity of sulfonyl-activated double bonds with diazomethane has been explored, showing the formation of pyrazolines and pyrazoles, which are significant for the development of new synthetic methodologies (Helder, Doornbos, Strating, & Zwanenburg, 1973). Additionally, the synthesis of alkynylpyrazoles from diazomethane and enyne sulfones has been achieved, offering pathways to 4-alkynyl-1H-pyrazoles, which are useful intermediates for further chemical transformations (Yoshimatsu, Kawahigashi, Honda, & Kataoka, 1997).

Mechanistic Insights and Chemical Transformations

The study of thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed from reactions with phenylethynyl sulfones provides valuable mechanistic insights into the behavior of sulfonyl-substituted pyrazoles under different conditions, which is essential for designing new synthetic routes and understanding reaction pathways (Vasin, Masterova, Razin, & Somov, 2014).

properties

IUPAC Name

1-(oxolan-3-yl)-4-(4-pyrazol-1-ylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c23-26(24,18-5-3-16(4-6-18)22-11-1-8-19-22)21-10-2-9-20(12-13-21)17-7-14-25-15-17/h1,3-6,8,11,17H,2,7,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTDQFZVXGUGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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